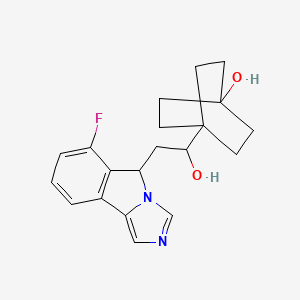

Imidazoleisoindoles derivative 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé 1 d'imidazoleisoindoles est un composé novateur appartenant à la classe des imidazoleisoindoles. Ces composés ont gagné une attention considérable en raison de leurs activités biologiques puissantes, notamment comme inhibiteurs de l'indoleamine-2,3-dioxygénase (IDO), une enzyme impliquée dans le métabolisme du tryptophane et la régulation immunitaire . L'inhibition de l'IDO a été liée à des applications thérapeutiques potentielles en immunothérapie du cancer, faisant du dérivé 1 d'imidazoleisoindoles un composé d'intérêt en chimie médicinale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dérivé 1 d'imidazoleisoindoles implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation d'amidonitriles dans des conditions douces, ce qui permet l'inclusion de divers groupes fonctionnels . La réaction se déroule par addition catalysée par le nickel sur le nitrile, suivie d'une proto-démetallation, d'une tautomérisation et d'une cyclisation déshydratante pour donner la structure d'imidazoleisoindole souhaitée .

Méthodes de production industrielle : La production industrielle du dérivé 1 d'imidazoleisoindoles peut impliquer des voies de synthèse évolutives qui garantissent un rendement et une pureté élevés. Ces méthodes utilisent souvent des réacteurs à flux continu et des principes de chimie verte pour minimiser l'impact environnemental et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé 1 d'imidazoleisoindoles subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène dans l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Dérivés halogénés en présence d'une base telle que le carbonate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers imidazoleisoindoles substitués, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

4. Applications de la recherche scientifique

Le dérivé 1 d'imidazoleisoindoles présente un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires en inhibant l'activité de l'IDO.

Industrie : Utilisé dans le développement de nouveaux médicaments et produits agrochimiques.

5. Mécanisme d'action

Le principal mécanisme d'action du dérivé 1 d'imidazoleisoindoles implique l'inhibition de l'indoleamine-2,3-dioxygénase (IDO). En inhibant l'IDO, le composé empêche la conversion du tryptophane en kynurénine, réduisant ainsi l'environnement immunosuppresseur créé par les cellules tumorales . Cela conduit à une activation accrue des cellules T effectrices et à la suppression des cellules T régulatrices, favorisant une réponse immunitaire antitumorale .

Composés similaires :

Inhibiteurs de l'indoleamine-2,3-dioxygénase : D'autres composés de cette catégorie comprennent le 1-méthyl-D-tryptophane et l'épacadostat.

Dérivés d'imidazole : Des composés tels que le métronidazole et l'oméprazole présentent des similitudes structurelles mais diffèrent par leurs activités biologiques et leurs applications.

Unicité : Le dérivé 1 d'imidazoleisoindoles se distingue par sa forte puissance en tant qu'inhibiteur de l'IDO et ses propriétés pharmacocinétiques favorables, ce qui en fait un candidat prometteur pour un développement plus poussé en immunothérapie du cancer .

Applications De Recherche Scientifique

Imidazoleisoindoles derivative 1 has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in modulating immune responses by inhibiting IDO activity.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The primary mechanism of action of imidazoleisoindoles derivative 1 involves the inhibition of indoleamine-2,3-dioxygenase (IDO). By inhibiting IDO, the compound prevents the conversion of tryptophan to kynurenine, thereby reducing the immunosuppressive environment created by tumor cells . This leads to enhanced activation of effector T cells and suppression of regulatory T cells, promoting an anti-tumor immune response .

Comparaison Avec Des Composés Similaires

Indoleamine-2,3-dioxygenase inhibitors: Other compounds in this category include 1-methyl-D-tryptophan and epacadostat.

Imidazole derivatives: Compounds such as metronidazole and omeprazole share structural similarities but differ in their biological activities and applications.

Uniqueness: Imidazoleisoindoles derivative 1 stands out due to its high potency as an IDO inhibitor and its favorable pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .

Propriétés

Formule moléculaire |

C20H23FN2O2 |

|---|---|

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl]bicyclo[2.2.2]octan-1-ol |

InChI |

InChI=1S/C20H23FN2O2/c21-14-3-1-2-13-16-11-22-12-23(16)15(18(13)14)10-17(24)19-4-7-20(25,8-5-19)9-6-19/h1-3,11-12,15,17,24-25H,4-10H2 |

Clé InChI |

IUJILQYRZOXDQY-UHFFFAOYSA-N |

SMILES canonique |

C1CC2(CCC1(CC2)C(CC3C4=C(C=CC=C4F)C5=CN=CN35)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)

![3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid](/img/structure/B10833454.png)

![3-[[1-(2,6-Difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833455.png)

![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)

![Imidazo[1,2-b]pyridazine derivative 7](/img/structure/B10833466.png)

![3-[[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833469.png)

![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)

![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)